molecular formula C7H4ClIN2 B1455890 2-Chloro-5-ethynyl-3-iodo-4-pyridinamine CAS No. 1353877-92-5

2-Chloro-5-ethynyl-3-iodo-4-pyridinamine

Cat. No. B1455890
M. Wt: 278.48 g/mol
InChI Key: UHPHNEJXSVUMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethynyl-3-iodo-4-pyridinamine is a chemical compound with the molecular formula C7H4ClIN2 . It has a molecular weight of 278.48 g/mol . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-ethynyl-3-iodo-4-pyridinamine is 1S/C7H4ClIN2/c1-2-4-3-11-7(8)5(9)6(4)10/h1,3H,(H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-ethynyl-3-iodo-4-pyridinamine include a molecular weight of 278.48 g/mol and a solid physical form . Unfortunately, the web search results did not provide additional information on the physical and chemical properties of this compound.

Safety And Hazards

The safety information for 2-Chloro-5-ethynyl-3-iodo-4-pyridinamine includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

2-chloro-5-ethynyl-3-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c1-2-4-3-11-7(8)5(9)6(4)10/h1,3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPHNEJXSVUMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C(=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethynyl-3-iodo-4-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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